
N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine
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Overview
Description
N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its quinazoline core, which is substituted with a 4-fluorophenyl group and a 4-nitrophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline and appropriate electrophilic reagents.
Attachment of the 4-Nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable quinazoline derivative with 4-nitrobenzylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Oxidation of Sulfanyl Group: Formation of sulfoxide or sulfone derivatives.
Substitution of Fluorine: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Material Science: Its unique chemical structure makes it a potential candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]amine: This compound shares the 4-fluorophenyl and nitrophenyl groups but differs in the overall structure and functional groups.
4-Fluorophenylbenzamide: Another compound with a 4-fluorophenyl group but with different chemical properties and applications.
Uniqueness
N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine is unique due to its combination of functional groups and the quinazoline core
Biological Activity
N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a 4-fluorophenyl group and a 4-nitrobenzyl thioether . The structural modifications in this compound may enhance its pharmacological profile, making it an interesting candidate for medicinal chemistry applications.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer potential. This compound has shown promising results in inhibiting various cancer cell lines. The following table summarizes its activity compared to other quinazoline derivatives:
Compound Name | IC50 (μM) | Target |
---|---|---|
This compound | TBD | TBD |
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | 0.096 | EGFR |
6-(2-methoxyethoxy)-N-[3-methyl-4-(1-methylbenzimidazol-5-yloxy)phenyl]quinazolin-4-amine | 2.09 (MCF7), 2.08 (HepG2) | CA Inhibition |
Research indicates that quinazoline derivatives can selectively inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. For instance, studies have shown that certain modifications can lead to enhanced binding affinity and selectivity towards EGFR, correlating with increased anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. This compound exhibits significant antibacterial and antifungal activities. A comparative analysis of antimicrobial efficacy is presented in the following table:
Compound Name | Minimum Inhibitory Concentration (MIC, μg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antibacterial/Fungal |
2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | 1.95 (Staphylococcus aureus), 3.90 (Candida albicans) | Antibacterial/Fungal |
The antimicrobial activity of quinazolines can be attributed to their ability to interact with bacterial cell membranes and inhibit key metabolic pathways .
Anti-inflammatory Activity
Quinazolines are also recognized for their anti-inflammatory properties. This compound has demonstrated potential as an anti-inflammatory agent through its effects on various inflammatory pathways, including NF-kB inhibition:
Compound Name | IC50 (μM) | Inflammatory Pathway Targeted |
---|---|---|
This compound | TBD | NF-kB |
Indomethacin (standard drug) | TBD | COX inhibition |
Studies suggest that modifications in the structure of quinazolines can enhance their ability to modulate inflammatory responses, making them suitable candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazoline derivatives, including this compound:
- In Vitro Studies : Research has shown that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines, with some achieving IC50 values in the nanomolar range against EGFR .
- Molecular Docking Studies : Computational studies indicate favorable binding interactions between this compound and various biological targets, suggesting potential efficacy in both anticancer and antimicrobial applications .
- Therapeutic Applications : The compound's dual action against cancer and inflammation positions it as a candidate for developing multi-target therapeutic agents in oncology and inflammatory diseases .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2S/c22-15-7-9-16(10-8-15)23-20-18-3-1-2-4-19(18)24-21(25-20)29-13-14-5-11-17(12-6-14)26(27)28/h1-12H,13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFILHLJFAGDWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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